molecular formula C19H18N2O3S B2740525 11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326889-44-5

11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

Cat. No. B2740525
CAS RN: 326889-44-5
M. Wt: 354.42
InChI Key: ZSYSDXZVBZYMTH-UHFFFAOYSA-N
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Description

11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound of interest, due to its complex structure, finds relevance in the synthesis and structural analysis within organic chemistry. For instance, Soldatenkov et al. (1996) detailed the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, highlighting the intricate processes involved in creating such compounds and the use of x-ray crystallography for structural determination (Soldatenkov et al., 1996). Similarly, Rivera and González-Salas (2010) synthesized novel triazenes from the reaction of cyclic aminals with diazonium ions, further underscoring the potential of complex organic compounds in synthesizing novel materials with unique properties (Rivera & González-Salas, 2010).

Metal-Induced Synthesis

Tandon and Lucas (2008) explored metal-induced synthesis involving the compound, leading to the formation of a novel heterotricyclic system. This work exemplifies the role of metal catalysts in facilitating complex organic reactions, potentially opening pathways for new synthetic methods in organic chemistry (Tandon & Lucas, 2008).

Mechanistic Studies and Reaction Pathways

The work by L'abbé, Stappen, and Toppet (1985) on molecular rearrangements of azido substituted triazoles demonstrates the compound's utility in studying reaction mechanisms and pathways, particularly in understanding how substituents and reaction conditions influence the behavior of complex organic molecules (L'abbé, Stappen, & Toppet, 1985).

Complexation and Ligand Behavior

The compound's potential as a ligand was explored by Lazrak et al. (2000), who studied its ability to complex metal atoms, suggesting its applicability in coordination chemistry and the synthesis of metal-organic frameworks (MOFs) or other complexation-driven structures (Lazrak et al., 2000).

Advanced Materials and Heterocyclic Chemistry

The synthesis and characterization of novel bis-triazenes by Peori, Vaughan, and Hooper (1998) provide insights into the compound's potential applications in creating advanced materials with specific optical, electronic, or structural properties. This research highlights the intersection of organic synthesis and material science, where complex organic molecules serve as precursors or components of advanced functional materials (Peori, Vaughan, & Hooper, 1998).

properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-15-9-8-12(10-16(15)23-2)17-11-18(22)21-14-7-5-4-6-13(14)20-19(21)25-17/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSDXZVBZYMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

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